Amodiaquine
Overview
Description
Amodiaquine is an antimalarial drug with a structure similar to chloroquine. It is known for its effectiveness against malaria but has been associated with adverse side effects such as agranulocytosis and hepatotoxicity in some patients.
Synthesis Analysis
- Amodiaquine analogues, a new generation of improved 4-aminoquinoline antimalarials, have been synthesized by changing the positions of the hydroxyl and Mannich side-chain functions of amodiaquine (O’Neill et al., 2003).
- Novel analogues of amodiaquine with modified basic side chains showed both antimalarial and antileishmanial activity, indicating the importance of the side chain in its activity (Guglielmo et al., 2009).
Molecular Structure Analysis
- The molecular geometry of amodiaquine in different crystalline environments has been explored, revealing its conformation and intermolecular interactions (Semeniuk et al., 2008).
- Studies have shown that modifications in the molecular structure can lead to variations in its antimalarial activity and toxicity.
Chemical Reactions and Properties
- Amodiaquine undergoes bioactivation to form reactive metabolites, which is a process associated with its toxicity (Tingle et al., 1995).
- Modifications in its structure, such as fluorine substitution, have been shown to affect its metabolism and antimalarial activity (O’Neill et al., 1994).
Physical Properties Analysis
- The physical properties of amodiaquine, such as its solubility and stability, play a significant role in its pharmacological effectiveness.
- Studies focusing on the interaction of amodiaquine with human serum albumin have provided insights into its distribution and bioavailability (Samari et al., 2012).
Chemical Properties Analysis
- Amodiaquine's chemical properties, including its reactivity and interaction with biological molecules, are crucial for understanding its mechanism of action and side effects.
- Research has shown that amodiaquine can form complexes with other compounds, influencing its pharmacological properties (Murugan et al., 2016).
Scientific Research Applications
Anti-Adipogenic Activity : Amodiaquine suppresses adipogenic gene expression and lipid formation, inhibiting nuclear localization of PPARα. This suggests its potential as an anti-obesity drug (Kim, Kim, & Hwang, 2017).
Cardiovascular Effects : It reduces heart rate, particularly in individuals aged 12 years and above, and is associated with a higher risk of potentially symptomatic sinus bradycardia compared to lumefantrine (Chan et al., 2021).
Efficacy in Malaria Treatment : More effective than chloroquine in treating uncomplicated falciparum malaria in young children in rural north-western Burkina Faso (Mandi et al., 2008). Similarly effective to chloroquine for treating P. falciparum malaria, with no significant advantage in chloroquine-resistant areas of northeast India (Misra, Nandi, & Lal, 1995).
Rapid Parasite Clearance : Oral administration can rapidly clear hyperparasitaemia in uncomplicated malaria, significantly reducing mean parasitaemia (Ndounga & Basco, 2003).
Toxicity and Cytoprotection : Causes oxidative stress, lipid peroxidation, and protein carbonylation in hepatocytes. Taurine and N-acetyl cysteine can protect hepatocytes against this cytotoxicity (Heidari, Babaei, & Eghbal, 2014).
Immunogenicity : Administration in rats led to a positive immune response, with intraperitoneal administration showing a greater response than intramuscular or oral administration (Clarke, Maggs, Kitteringham, & Park, 1990).
Pharmacogenetics : Understanding the pharmacogenetics of populations exposed to amodiaquine is crucial for pharmacovigilance and future applications in personalized medicine (Gil, 2008).
Potential for Malaria Prevention : It is a useful drug for treating and preventing malaria, but must be used cautiously due to potential adverse drug reactions (Markham et al., 2007).
Adverse Reactions : Can cause bradycardia, hypotension, and electrocardiograph QT interval prolongation, though the relationship of these changes to drug concentrations is not well characterized (Chan et al., 2022).
Safety And Hazards
Future Directions
Amodiaquine has been identified as a potent inhibitor of infection with SARS-CoV-2, the virus that causes COVID-19 . It is now in clinical trials for COVID-19 at multiple sites in Africa, where this drug is inexpensive and widely available . The team that identified this use for Amodiaquine is already setting their sights on future pandemics .
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022597 | |
Record name | Amodiaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amodiaquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4), 8.80e-03 g/L | |
Record name | SID50085969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amodiaquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. The drug binds the free heme preventing the parasite from converting it to a form less toxic. This drug-heme complex is toxic and disrupts membrane function., Amodiaquine is a Mannich base 4-aminoquinoline with a mode of action similar to that of chloroquine. It is effective against some chloroquine-resistant strains of P. falciparum, although there is cross-resistance., The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, the drugs apparently concentrate in parasite digestive vacuoles, increase the pH of the vacuoles, and interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by /these medications/., The 4-aminoquinoline derivatives ... have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. /4-aminoquinoline derivatives/ reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2., The mode of action of amodiaquine has not yet been determined. 4-Aminoquinolines depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension; they depress respiration and cause diplopia, dizziness and nausea. | |
Record name | Amodiaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00613 | |
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Record name | AMODIAQUINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Amodiaquine | |
Color/Form |
Crystals from absolute ethanol | |
CAS RN |
86-42-0 | |
Record name | Amodiaquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-42-0 | |
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Record name | Amodiaquine [USP:INN:BAN] | |
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Record name | Amodiaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00613 | |
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Record name | amodiaquine | |
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Record name | Amodiaquine | |
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Record name | Amodiaquine | |
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Record name | AMODIAQUINE | |
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Record name | AMODIAQUINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |
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Record name | Amodiaquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206-208, 208 °C (decomposes), Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/, 208 °C | |
Record name | Amodiaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00613 | |
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Record name | AMODIAQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Amodiaquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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